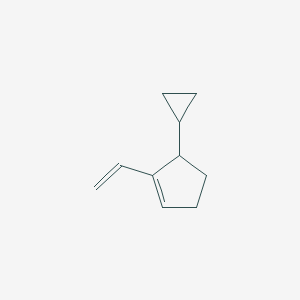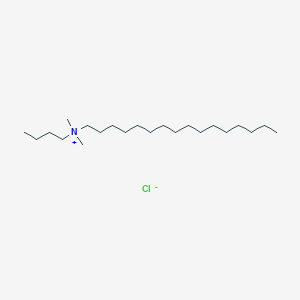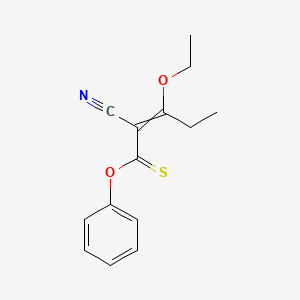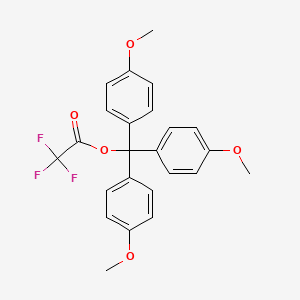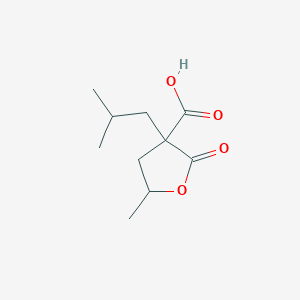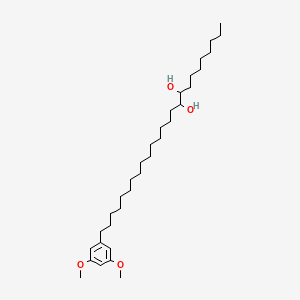
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol is a complex organic compound characterized by its long carbon chain and phenyl group with methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol typically involves multi-step organic reactions. One common approach is the alkylation of 3,5-dimethoxybenzene with a suitable alkyl halide, followed by subsequent functional group transformations to introduce the diol functionality at the 9,10 positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol, sodium hydride in DMF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol involves its interaction with specific molecular targets and pathways. The compound’s diol groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups on the phenyl ring can also participate in π-π interactions, affecting the compound’s binding affinity to various receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25-(3,5-Dimethoxyphenyl)pentacosane: Lacks the diol functionality, making it less reactive in certain chemical reactions.
25-(3,4-Dimethoxyphenyl)pentacosane-9,10-diol: Similar structure but with different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
25-(3,5-Dimethoxyphenyl)hexacosane-9,10-diol: Longer carbon chain, which may affect its solubility and reactivity.
Uniqueness
25-(3,5-Dimethoxyphenyl)pentacosane-9,10-diol is unique due to its specific substitution pattern and the presence of diol groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
89595-74-4 |
|---|---|
Molekularformel |
C33H60O4 |
Molekulargewicht |
520.8 g/mol |
IUPAC-Name |
25-(3,5-dimethoxyphenyl)pentacosane-9,10-diol |
InChI |
InChI=1S/C33H60O4/c1-4-5-6-7-18-21-24-32(34)33(35)25-22-19-16-14-12-10-8-9-11-13-15-17-20-23-29-26-30(36-2)28-31(27-29)37-3/h26-28,32-35H,4-25H2,1-3H3 |
InChI-Schlüssel |
BBPPLYJQOHQXIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14376026.png)
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
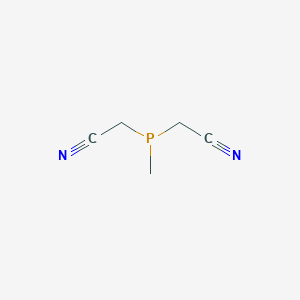


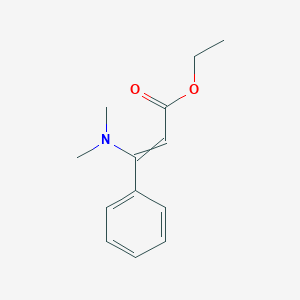

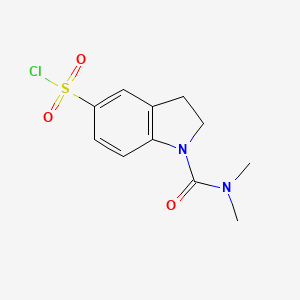
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
